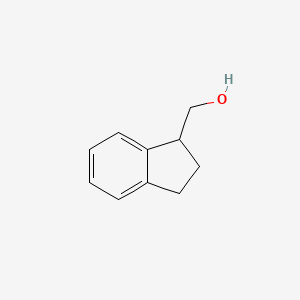

(2,3-Dihydro-1H-inden-1-yl)methanol

Descripción

The exact mass of the compound (2,3-Dihydro-1H-inden-1-yl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115866. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,3-Dihydro-1H-inden-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydro-1H-inden-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-inden-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZQCDPVYVQVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297411 | |

| Record name | 1-Indanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-17-4 | |

| Record name | 1-Indanmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Indanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-inden-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of (R)-(+)-(2,3-Dihydro-1H-inden-1-yl)methanol

Executive Summary

Target Molecule: (R)-(+)-(2,3-Dihydro-1H-inden-1-yl)methanol CAS Registry Number: 1196-17-4 (Racemic), Specific (R)-isomer often referenced under derivatives or generic chiral CAS entries (e.g., 102518-79-6 for related intermediates). Application: Key chiral building block for pharmaceutical synthesis (e.g., melatonin receptor agonists like Ramelteon) and chiral auxiliaries.

This guide details two distinct synthetic pathways for the production of (R)-(+)-(2,3-Dihydro-1H-inden-1-yl)methanol. Method A (Asymmetric Hydrogenation) represents the modern, atom-economic approach suitable for scale-up. Method B (Classical Resolution) provides a robust, low-tech alternative accessible to standard organic laboratories.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the unsaturated 1-indenecarboxylic acid and the racemic 1-indanecarboxylic acid .

Figure 1: Retrosynthetic disconnection showing the two primary routes to the chiral alcohol.

Method A: Asymmetric Hydrogenation (Catalytic Route)

This method utilizes transition-metal catalysis to set the stereocenter directly from an achiral alkene precursor. It is preferred for high-value manufacturing due to its efficiency and lack of waste associated with resolution agents.

Mechanistic Insight

The core transformation involves the enantioselective addition of hydrogen across the C1-C2 double bond of 1-indenecarboxylic acid. Ruthenium (Ru) or Iridium (Ir) complexes bearing chiral phosphine ligands (e.g., BINAP, SIPHOX) coordinate to the carboxylic acid moiety, directing the hydride delivery to a specific face of the alkene.

Protocol: Asymmetric Hydrogenation of 1-Indenecarboxylic Acid

Reagents:

-

Substrate: 1-Indenecarboxylic acid (1.0 equiv)

-

Catalyst: Ru(OAc)2((S)-BINAP) or Ir-SIPHOX complex (0.5 - 1.0 mol%)

-

Solvent: Methanol (degassed)[1]

-

Hydrogen Source: H2 gas (5-10 bar)

Step-by-Step Workflow:

-

Catalyst Preparation: In a glovebox, dissolve Ru(OAc)2((S)-BINAP) in degassed methanol. Note: The use of (S)-BINAP typically yields the (R)-acid, but this must be confirmed via HPLC for the specific batch of ligand.

-

Hydrogenation: Transfer the substrate and catalyst solution to a high-pressure autoclave.

-

Reaction: Pressurize with H2 (50 atm) and stir at room temperature for 12–24 hours.

-

Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.

-

Purification: The crude (R)-1-indanecarboxylic acid is often pure enough for the next step (>95% ee). If necessary, recrystallize from hexane/ethyl acetate.

Reduction to the Alcohol

The chiral acid is reduced to the target alcohol without racemization.

Reagents:

-

Substrate: (R)-1-Indanecarboxylic acid

-

Reductant: Borane-THF complex (BH3·THF) or Lithium Aluminum Hydride (LiAlH4)

-

Solvent: Anhydrous THF

Protocol:

-

Dissolve (R)-1-indanecarboxylic acid in anhydrous THF under N2 at 0°C.

-

Dropwise add BH3·THF (1.0 M solution, 1.2 equiv). Caution: Gas evolution (H2).

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Cool to 0°C and carefully add methanol until gas evolution ceases.

-

Isolation: Concentrate in vacuo, partition between EtOAc and 1M HCl, wash with brine, dry (Na2SO4), and concentrate.

Method B: Classical Resolution (Robust Laboratory Route)

For laboratories without high-pressure hydrogenation equipment, classical resolution is the most reliable method. It relies on the formation of diastereomeric salts using a chiral amine.

Resolution Logic

Racemic 1-indanecarboxylic acid reacts with (R)-(+)-1-phenylethylamine to form two diastereomeric salts:

-

(S)-Acid[2][3][4][5][6][7][8] · (R)-Amine (More soluble) By exploiting solubility differences in acetone or methanol, the (R,R)-salt precipitates, leaving the unwanted isomer in solution.

Figure 2: Workflow for the classical resolution of the carboxylic acid precursor.

Protocol: Resolution Step

-

Salt Formation: Dissolve racemic 1-indanecarboxylic acid (10 g, 61.7 mmol) in acetone (150 mL). Add (R)-(+)-1-phenylethylamine (7.5 g, 61.7 mmol) slowly.

-

Crystallization: Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature overnight. White crystals of the (R,R)-salt will form.

-

Filtration: Filter the crystals and wash with cold acetone.

-

Recrystallization: Recrystallize the salt from methanol/acetone (1:5) 2–3 times until the melting point is constant and optical rotation stabilizes.

-

Liberation of Acid: Suspend the purified salt in water and acidify with 2M HCl to pH 1. Extract the liberated free acid with Ethyl Acetate (3 x 50 mL). Dry and concentrate to yield (R)-1-indanecarboxylic acid.

Follow with the Reduction Protocol described in Section 3.3.

Quality Control & Characterization

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation. HPLC is required for accurate ee determination.

HPLC Method:

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times: (R)-isomer typically elutes before (S)-isomer on AD-H (verify with racemic standard).

Physical Data (Reference)

| Property | Value |

| Appearance | White crystalline solid (Acid) / Colorless oil or low melt solid (Alcohol) |

| Optical Rotation | |

| Melting Point | 54–56 °C (Acid precursor) |

| 1H NMR (CDCl3) |

References

-

FDA Substance Registration System. (2,3-Dihydro-1H-inden-1-yl)methanol, (R)-. Link

-

Zhou, Q.-L., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society. (Describes Ir-SIPHOX catalysts for unsaturated acids). Link

-

Yamano, T., et al. (2006). Process for producing Ramelteon intermediates. US Patent Application 2008/0242877. (Details on resolution and reduction strategies). Link

-

ChemicalBook. Synthesis of (R)-1-Phenylethylamine derivatives and resolution protocols. Link

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. 1. In the resolution of racemic 1-phenylethylamine | Chegg.com [chegg.com]

- 3. (R)-(+)-1-Phenylethylamine synthesis - chemicalbook [chemicalbook.com]

- 4. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-2,3-Dihydro-1H-indene-1-carboxylic acid - Lead Sciences [lead-sciences.com]

Technical Guide: Scalable Synthesis of Racemic (2,3-Dihydro-1H-inden-1-yl)methanol

Executive Summary

Target Molecule: (2,3-Dihydro-1H-inden-1-yl)methanol (CAS: 1196-17-4) Common Names: 1-Indanylmethanol, 1-(Hydroxymethyl)indane.[1] Primary Application: Critical scaffold for melatonin receptor agonists (e.g., Ramelteon), chiral auxiliaries (cis-1-amino-2-indanol precursors), and asymmetric catalysis ligands.[1]

This guide details the robust preparation of racemic 1-indanylmethanol via the reduction of 1-indancarboxylic acid.[1] While enantioselective routes exist (e.g., asymmetric hydrogenation), the racemic synthesis remains the foundational benchmark for analytical standard generation and early-stage drug discovery toxicology studies. The protocol prioritizes the Lithium Aluminum Hydride (LiAlH₄) reduction pathway due to its kinetic reliability and complete conversion profile compared to borane-mediated alternatives.[1]

Retrosynthetic Analysis & Strategy

The most direct access to the target alcohol is the reduction of the corresponding carboxylic acid or ester. The C1-position of the indane ring is activated by the benzylic position, yet steric hindrance from the bicyclic system requires a potent reducing agent to ensure full conversion without stalling at the aldehyde intermediate.

Strategic Pathway (DOT Diagram)

Figure 1: Retrosynthetic logic. The reduction of the carboxylic acid proceeds through a transient aldehyde species which is rapidly reduced to the primary alcohol.

Core Methodology: LiAlH₄ Reduction Protocol

Rationale: LiAlH₄ is selected over NaBH₄ (insufficient for acids) and Borane-THF (sensitive to moisture/storage) for its operational robustness in reducing carboxylic acids to primary alcohols.[1]

Materials & Stoichiometry

| Reagent | Equiv.[1] | Role | Critical Parameter |

| 1-Indancarboxylic Acid | 1.0 | Substrate | Dry, free of residual water to prevent exotherms.[1] |

| LiAlH₄ (2.4M in THF) | 1.5 - 2.0 | Reductant | Use excess to account for acidic proton quenching.[1] |

| THF (Anhydrous) | Solvent | 10-15 mL/g | Stabilized, peroxide-free.[1] |

| Nitrogen/Argon | Atmosphere | Inert Gas | Essential to prevent fire hazards.[1][2] |

Step-by-Step Procedure

Phase 1: Setup and Activation

-

Apparatus: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and internal temperature probe. Flush with N₂.

-

Charging: Charge the RBF with anhydrous THF. Cool to 0°C using an ice/water bath.[1]

-

Reductant Addition: Carefully transfer LiAlH₄ solution (or suspend solid LiAlH₄) into the chilled THF.

-

Expert Insight: Adding the hydride first allows for the slow addition of the substrate, controlling the hydrogen evolution rate (

gas).

-

Phase 2: Reaction

-

Substrate Addition: Dissolve 1-indancarboxylic acid in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30–60 minutes.

-

Reflux: Once addition is complete and gas evolution subsides, warm the reaction to room temperature, then heat to reflux (66°C) for 2–4 hours.

-

Monitoring: Check completion via TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC.[1] The acid spot (

) should disappear, and the alcohol (

-

Phase 3: Quenching (The Fieser Method)

Standard acidic quenches often lead to inseparable emulsions with aluminum salts. The Fieser method produces a granular, filterable precipitate.

For every 1.0 g of solid LiAlH₄ used, perform the following sequence at 0°C:

-

Add 1.0 mL Water (slowly).

-

Add 1.0 mL 15% NaOH solution.

-

Add 3.0 mL Water.

-

Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.

-

Add anhydrous MgSO₄ to the mixture to further dry the solvent.

Phase 4: Isolation

-

Filter the mixture through a pad of Celite to remove aluminum salts.

-

Rinse the filter cake with warm THF.

-

Concentrate the filtrate in vacuo to yield the crude oil.

Process Logic & Safety Systems

Safety in hydride reductions is non-negotiable.[1] The following logic flow dictates the critical decision-making process during the quench phase, which is the most hazardous step.

Figure 2: Workup Decision Matrix. For larger scales (>10g), Rochelle salt is preferred to prevent thermal runaway during the Fieser quench and to manage large volumes of precipitate.

Characterization & Quality Control

Upon isolation, the product (typically a clear to pale yellow viscous oil) requires verification.

Expected Analytical Data

-

Physical State: Viscous Oil / Low melting solid.[1]

-

¹H NMR (400 MHz, CDCl₃):

-

IR Spectroscopy: Broad stretch at 3300–3400 cm⁻¹ (O-H stretch).[1] Absence of C=O stretch (1700 cm⁻¹).[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction from Al salts.[1] | Repulp the filter cake in refluxing THF for 30 mins and refilter. |

| Gel Formation | Incorrect Fieser stoichiometry. | Switch to Rochelle salt workup (stir crude mixture with sat. Potassium Sodium Tartrate for 4–12 hours). |

| Aldehyde Presence | Insufficient reductant or low temp.[1] | Ensure reflux is maintained for >2 hours; verify LiAlH₄ quality (titration). |

References

-

Yamano, T., et al. (2006).[1] "Approach to the Synthesis of Ramelteon: A Novel Melatonin Receptor Agonist." Journal of Medicinal Chemistry. Link (Contextual grounding for indane scaffolds).[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocol for LiAlH4 reductions).

-

U.S. Patent 20050143446. "Indan derivatives and process for producing the same."[1] (Describes industrial handling of indanylmethanol intermediates). Link

-

Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Mechanistic depth on hydride specificity).

Sources

The Indanmethanol Scaffold: From Chiral Auxiliaries to Blockbuster Therapeutics

Topic: Discovery, Chemistry, and Therapeutic Application of Indanmethanol and Aminoindanol Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The indan scaffold, specifically its hydroxylated derivatives (indanmethanols and aminoindanols), represents a "privileged structure" in medicinal chemistry.[1] Historically pivotal in the battle against HIV/AIDS through the development of protease inhibitors, this chemical motif has evolved into a cornerstone for respiratory therapeutics. This guide analyzes the technical evolution of cis-1-aminoindan-2-ol (the Indinavir core) and the 5,6-diethyl-indan-2-amine motif (the Indacaterol anchor), providing reproducible synthetic protocols and mechanistic insights into their biological activity.

Historical Discovery & Evolution

The HIV Protease Breakthrough (1990s)

The discovery of cis-1-aminoindan-2-ol was driven by Merck Research Laboratories during the urgent search for HIV protease inhibitors.[2] The crystallographic analysis of HIV protease revealed a C2-symmetric active site. Merck chemists hypothesized that a rigid, chiral hydroxyethylamine isostere could mimic the transition state of peptide hydrolysis.

-

The Discovery: The restricted rotation of the indan ring provided superior entropy benefits compared to flexible linear chains. The cis-aminoindanol core (specifically the (1S, 2R) enantiomer) was identified as a key pharmacophore, leading to Indinavir (Crixivan) .

-

Significance: This marked the transition of indan-alcohols from academic curiosities to industrial-scale life-saving intermediates.

The Respiratory Revolution (2000s)

In the 2000s, Novartis sought an "ultra-long-acting" beta-2 agonist (LABA) for COPD. The challenge was to increase the lipophilicity and membrane residence time of the drug.

-

The Innovation: Replacing the traditional lipophilic tails of salmeterol/formoterol with a 5,6-diethyl-indan-2-amine moiety created Indacaterol . The indan ring interacts with lipid rafts in the airway smooth muscle membrane, acting as a depot for sustained 24-hour efficacy.

Chemical Synthesis & Methodologies

Core Protocol: Asymmetric Synthesis of (1S, 2R)-cis-1-Aminoindan-2-ol

This protocol describes the "Ritter Reaction Route," favored for its scalability and stereochemical control.

Objective: Synthesize high-purity (1S, 2R)-cis-1-aminoindan-2-ol from indene.

Reagents: Indene, Sodium Hypochlorite (bleach), (R,R)-Mn-Salen Catalyst, Benzonitrile, Sulfuric Acid.

| Parameter | Specification | Causality/Rationale |

| Substrate | Indene (>98% purity) | Impurities in indene (e.g., benzofuran) poison the Mn-Salen catalyst. |

| Catalyst | (R,R)-Mn-Salen (Jacobsen) | Induces enantioselective epoxidation to (1S, 2R)-indene oxide. |

| Solvent | CH₂Cl₂ / Chlorobenzene | Biphasic system required for bleach-mediated oxidation. |

| Temp | 0°C to 5°C | Low temperature suppresses non-selective radical side reactions. |

Step-by-Step Workflow:

-

Enantioselective Epoxidation:

-

Charge reactor with Indene (1.0 eq) and (R,R)-Mn-Salen catalyst (0.02 eq) in CH₂Cl₂.

-

Slowly add aqueous NaOCl (pH 11.3) over 4 hours at 0°C.

-

Validation: Monitor consumption of indene by HPLC.[3] Target >95% conversion and >85% ee for (1S, 2R)-indene oxide.

-

Mechanism: The Mn-oxo species transfers oxygen to the olefin face hindered by the bulky tert-butyl groups of the salen ligand.

-

-

Ritter Reaction (Stereoinversion):

-

Dissolve the crude (1S, 2R)-indene oxide in excess Benzonitrile (PhCN).

-

Add concentrated H₂SO₂ (oleum) dropwise at -10°C.

-

Critical Step: The nitrile attacks the epoxide backside (SN2), opening the ring to form an oxazoline intermediate. This results in trans geometry initially, but subsequent hydrolysis conditions are tuned to yield the cis product via an oxazoline inversion mechanism or retention depending on specific hydrolytic path.

-

Refined Merck Route: Direct opening with oleum/acetonitrile followed by aqueous workup often yields the cis-aminoindanol due to the formation of a cis-fused oxazoline intermediate which hydrolyzes with retention of configuration relative to the oxazoline (double inversion net result).

-

-

Hydrolysis & Purification:

-

Heat the reaction mixture with water to reflux (hydrolyzes the amide/oxazoline).

-

Basify with NaOH to pH 12 to precipitate the free base.

-

Recrystallization: Dissolve crude solid in Ethanol/Water (1:1). Cool slowly to 4°C.

-

Validation: Check melting point (Target: 118-121°C) and Optical Rotation (

in CHCl₃).

-

Visualization: The Merck Aminoindanol Pathway

Caption: Synthetic pathway for the HIV protease inhibitor intermediate, utilizing Jacobsen epoxidation and Ritter-type ring opening.

Therapeutic Applications & Mechanisms[6]

Indacaterol: The "Lipid Raft" Mechanism

Indacaterol differs from salmeterol by using a 5,6-diethyl-indan-2-amine tail. This specific indan substitution pattern is critical for its "ultra-long" duration of action (24 hours).

-

Mechanism: The lipophilic indan tail partitions into the "lipid rafts" (microdomains rich in cholesterol and sphingolipids) of the airway smooth muscle cell membrane.

-

The "Depot" Effect: Unlike other LABAs that wash out, the indan moiety anchors the molecule in the membrane near the

-adrenoceptor. This creates a local reservoir, allowing the active headgroup to repeatedly stimulate the receptor (fast onset, long duration).

Visualization: Indacaterol Mechanism of Action

Caption: Indacaterol utilizes the indan tail to anchor in lipid rafts, facilitating sustained receptor activation.

Quantitative Data Summary

The following table contrasts the physicochemical properties of the indan-derived scaffold against traditional phenyl-based analogs.

| Property | Indan-Derived (Indacaterol) | Phenyl-Derived (Salmeterol) | Impact on Drug Design |

| LogP (Lipophilicity) | ~3.8 - 4.2 | ~3.6 | Higher LogP of indan enhances membrane retention. |

| Onset of Action | < 5 mins | ~15-20 mins | Indan structure allows faster diffusion to the receptor active site from the membrane depot. |

| Half-life (Dissociation) | > 20 hours | ~12 hours | Rigid indan ring reduces metabolic liability compared to flexible alkyl chains. |

| Stereochemistry | (R)-enantiomer (active) | Racemic or (R) | The chiral center on the linker (adjacent to indan amine) dictates receptor affinity. |

References

-

Lutz, R. E., & Wayland, R. L. (1951). The Synthesis of cis-1-Aminoindan-2-ol.[2][4] Journal of the American Chemical Society. Link

-

Senanayake, C. H., et al. (1996). The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol.[4] Tetrahedron Letters.[5] Link

-

Dorsey, B. D., et al. (1994). L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor. Journal of Medicinal Chemistry. Link

-

Baur, F., et al. (2010).[6] The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist.[7] Journal of Medicinal Chemistry. Link

-

Batt, T., et al. (2015).[6] Process for the preparation of indacaterol and intermediates thereof.[3][8] European Patent EP2897937B1. Link

-

BenchChem Technical Support. (2025). The Diverse Biological Activities of 2-Indanol Derivatives. BenchChem.[9] Link

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9682935B2 - Process for preparation of indacaterol or its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 4. Strategies for Accessing cis-1-Amino-2-Indanol | MDPI [mdpi.com]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. Indacaterol synthesis - chemicalbook [chemicalbook.com]

- 7. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

Enantiomers of 2,3-Dihydro-1H-Indene Derivatives in Nature: A Technical Guide

Executive Summary

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of therapeutics like rasagiline and indinavir. However, its occurrence in nature—specifically as chiral, non-racemic metabolites—presents a unique set of challenges and opportunities for the chemical biologist. Unlike synthetic libraries where chirality is engineered, natural indanes often arise from complex biosynthetic rearrangements, resulting in distinct enantiomeric profiles that drive specific biological outcomes.

This guide moves beyond the basics of the indane skeleton to explore its natural enantiomers , focusing on the Pterosin family and emerging fungal metabolites like Diaporindenes . We examine the pharmacological divergence of these enantiomers, the biosynthetic logic governing their chirality, and validated analytical workflows for their resolution.

Part 1: The Indane Scaffold in Natural Product Chemistry

While the indane ring is often associated with synthetic drugs, nature deploys this framework in specific ecological niches. The primary natural sources are ferns (genus Pteridium) and endophytic fungi.

Key Natural Classes

| Class | Source | Key Example | Chiral Center(s) | Biological Relevance |

| Pterosins | Pteridium aquilinum (Bracken fern) | (2R)-Pterosin B | C2, C3 | SIK3 inhibition, antidiabetic, anti-inflammatory. |

| Diaporindenes | Diaporthe sp.[1] (Endophytic fungi) | Diaporindene A | C1, C2 | Anti-inflammatory (NO inhibition); unique benzodioxan fusion. |

| Illudane Sesquiterpenes | Basidiomycetes (Mushrooms) | Illudin S | (Precursor) | Cytotoxic precursors that rearrange to form indane cores. |

Structural Significance of Chirality

In the indane skeleton, the C1, C2, and C3 positions of the five-membered ring are the primary sites of stereogenicity.

-

C1-Substitution: Common in fungal metabolites; influences interaction with enzyme pockets due to proximity to the aromatic ring.

-

C2/C3-Substitution: Characteristic of Pterosins. The configuration at C2 (often a methyl group) is critical for the thermodynamic stability and binding affinity of the molecule.

Part 2: Pharmacological Divergence of Enantiomers

The biological activity of indane derivatives is highly stereospecific. Understanding this divergence is critical for researchers looking to repurpose these scaffolds for drug discovery.

Case Study: Pterosin B

Pterosin B is naturally isolated as the (2R) -enantiomer.[2] Recent studies have highlighted its potential in treating type 2 diabetes and osteoarthritis.

-

(2R)-Pterosin B (Natural):

-

Mechanism: Inhibits Salt-Inducible Kinase 3 (SIK3).

-

Effect: Promotes GLUT4 translocation to the plasma membrane, enhancing glucose uptake in skeletal muscle.

-

Safety: Shows a favorable toxicity profile compared to its biosynthetic precursor, ptaquiloside.

-

-

(2S)-Pterosin B (Non-Natural/Synthetic):

-

Activity: Significantly reduced affinity for SIK3.

-

Implication: The methyl group orientation at C2 is a "molecular switch" for kinase inhibition.

-

Toxicity vs. Therapeutics

The biosynthetic precursor to many natural indanes is Ptaquiloside , a norsesquiterpene glucoside.

-

Ptaquiloside: Highly unstable and carcinogenic (alkylates DNA).

-

Pterosin B: The stable, aromatized indane product.

-

Lesson: Nature uses the formation of the aromatic indane core as a detoxification mechanism. The chirality is preserved or set during this rearrangement.

Part 3: Biosynthetic Logic & Signaling Pathways

The formation of the chiral indane core in nature is rarely a direct cyclization. It typically involves the rearrangement of an illudane skeleton. This "biosynthetic shunt" explains why specific enantiomers are dominant.

Biosynthetic Pathway: Illudane to Indane

The transformation involves the opening of a cyclopropane ring followed by aromatization. This process is often triggered by environmental conditions (pH) or enzymatic hydrolysis of a glucose moiety.

Figure 1: Biosynthetic conversion of the toxic illudane skeleton into the stable, bioactive chiral indane core of Pterosin B.[2]

Part 4: Analytical Workflow for Chiral Resolution

For researchers isolating these compounds or synthesizing analogs, separating the enantiomers is the critical bottleneck. The rigid bicyclic structure of indane requires specific chiral stationary phases (CSPs).

Protocol: Chiral HPLC Separation of Indane Derivatives

Objective: Resolve enantiomers of C2-substituted indanones (e.g., Pterosin B analogs).

1. Method Development Strategy

-

Column Selection: Amylose-based columns (e.g., Chiralpak AD-H or IG) are superior for indanes due to the inclusion capability of the aromatic ring into the helical polymer.

-

Mobile Phase: Normal phase (Hexane/IPA) is preferred over Reverse Phase to maximize hydrogen bonding interactions with the CSP.

2. Step-by-Step Protocol

| Step | Action | Technical Rationale |

| 1. Sample Prep | Dissolve 1 mg of analyte in 1 mL of EtOH/Hexane (1:1). Filter through 0.45 µm PTFE. | Ensures solubility and protects the column frit. PTFE is inert to organic solvents. |

| 2. Column Setup | Install Chiralpak AD-H (250 x 4.6 mm, 5 µm). Equilibrate with Hexane:IPA (90:10) at 1.0 mL/min. | The AD-H selector (Amylose tris(3,5-dimethylphenylcarbamate)) provides high selectivity for fused aromatics. |

| 3. Screening | Inject 10 µL. Monitor at UV 254 nm and 280 nm. | Indanes have strong absorption at 254 nm (aromatic ring). |

| 4. Optimization | If resolution ( | Lower flow rates reduce mass transfer effects; less polar modifier increases retention and separation factor ( |

| 5. Validation | Inject a known racemate (synthetic standard) to confirm elution order. | Essential for absolute configuration assignment when comparing to natural isolates. |

3. Absolute Configuration Determination

Do not rely solely on retention time.

-

CD Spectroscopy: Compare the Circular Dichroism (CD) spectrum of the isolated peak with literature data.

-

(2R)-Indanes typically show a positive Cotton effect near 240-260 nm (depending on substitution).

-

-

X-Ray Crystallography: If the compound is solid, recrystallize from MeOH/H2O to obtain a single crystal. This is the gold standard.

Figure 2: Standardized workflow for the isolation and stereochemical assignment of indane natural products.

Part 5: Emerging Research & Future Directions

The Diaporindene Anomaly

Recent isolation of Diaporindenes A–D from mangrove endophytic fungi (Diaporthe sp.) has expanded the indane chemical space.[1] These compounds feature a 2,3-dihydro-1H-indene ring fused with a 1,4-benzodioxan moiety.

-

Challenge: The stereocenters at the ring fusion (C1/C2) create rigid diastereomers that are difficult to resolve.

-

Opportunity: These compounds exhibit potent inhibition of Nitric Oxide (NO) production, suggesting a new class of chiral anti-inflammatory agents.

Synthetic Implications

The "natural" (R)-configuration of Pterosins is difficult to access via standard Friedel-Crafts cyclization (which yields racemates).

-

Current Best Practice: Asymmetric intramolecular aldol condensation or enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) to set the C2 stereocenter.

References

-

Dexter, H. R., et al. (2018). "A concise stereoselective synthesis of pterosin B." Tetrahedron Letters.[2]

- Significance: Establishes the synthesis and biological relevance of the (2R)-enantiomer.

-

Cui, H., et al. (2018). "Diaporindenes A–D: Four Unusual 2,3-Dihydro-1H-indene Analogues with Anti-inflammatory Activities from the Mangrove Endophytic Fungus Diaporthe sp. SYSU-HQ3." Journal of Organic Chemistry.

- Significance: Discovery of new complex indane natural products and their absolute configur

-

Hsu, F. L., et al. (2013). "Antidiabetic Effects of Pterosin A, a Small-Molecule Uncovered from a Fern." Diabetes.[2][3]

- Significance: Validates the pharmacological potential of the indane scaffold in metabolic disease.

-

Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection."

- Significance: Authoritative source for the chromatographic protocols described in Part 4.

-

Sigma-Aldrich. "Basics of Chiral HPLC."

-

Significance: Fundamental principles for the separation mechanisms of aromatic analytes.[4]

-

Sources

Application Note: (2,3-Dihydro-1H-inden-1-yl)methanol as a Chiral Building Block

This Application Note provides a comprehensive technical guide for the synthesis, resolution, and application of (2,3-Dihydro-1H-inden-1-yl)methanol (also known as 1-Indanylmethanol). This chiral primary alcohol is a critical building block (synthon) in the development of central nervous system (CNS) agents, serving as a carbocyclic core analogue for drugs like Ramelteon and a precursor for chiral amines.

Executive Summary

(2,3-Dihydro-1H-inden-1-yl)methanol (CAS: 1196-17-4 for racemate; 51408-95-1 for R-isomer) is a primary alcohol attached to the C1 position of an indane ring. Its value lies in its rigid bicyclic structure, which restricts the conformational freedom of attached pharmacophores, enhancing receptor binding affinity in targets such as Melatonin receptors (MT1/MT2) and Monoamine transporters.

This guide details two validated protocols for accessing the enantiopure scaffold and outlines its conversion into high-value chiral amines.

Structural Significance & Causality

The indane scaffold is "privileged" in medicinal chemistry. The C1 chiral center creates a specific vector for substituents, critical for distinguishing between receptor subtypes.

-

Ramelteon Analogue: Ramelteon (Rozerem) contains a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core. (S)-1-Indanylmethanol represents the carbocyclic des-furan analogue . It is used in Structure-Activity Relationship (SAR) studies to quantify the binding contribution of the furan oxygen lone pairs versus the steric bulk of the indane skeleton.

-

Remote Chirality Challenge: Unlike 1-indanol (where the -OH is directly on the chiral center), 1-indanylmethanol has a methylene spacer (-CH2-OH). This "beta-chiral" center makes direct enzymatic resolution difficult due to the distance between the active site and the stereocenter. Therefore, chemical resolution of the precursor acid is often the preferred industrial route.

Experimental Protocols

Protocol A: Chemical Resolution & Reduction (The "Gold Standard")

Objective: Synthesis of (S)-(2,3-dihydro-1H-inden-1-yl)methanol via Classical Resolution. Rationale: Resolving the carboxylic acid precursor is more efficient than resolving the alcohol because the acid forms diastereomeric salts with chiral amines, allowing for sharp separation by crystallization.

Step 1: Resolution of 1-Indancarboxylic Acid

-

Reagents: Racemic 1-indancarboxylic acid (1.0 eq), (R)-(+)-1-Phenylethylamine (1.0 eq), Acetone/Methanol (solvent).

-

Mechanism: Formation of diastereomeric ammonium salts. The (S)-acid-(R)-amine salt is less soluble and crystallizes preferentially.

Procedure:

-

Dissolve 16.2 g (0.1 mol) of racemic 1-indancarboxylic acid in 150 mL of refluxing acetone.

-

Add 12.1 g (0.1 mol) of (R)-(+)-1-phenylethylamine slowly.

-

Allow the solution to cool to room temperature undisturbed for 12 hours. White crystals will form.

-

Filter the crystals.[1] Crucial Step: Recrystallize the wet cake twice from boiling methanol to upgrade chiral purity (>99% ee required).

-

Suspend the purified salt in water (100 mL) and acidify with 2N HCl to pH 1.

-

Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate to yield (S)-1-indancarboxylic acid .

Step 2: Chemoselective Reduction

-

Reagents: (S)-1-Indancarboxylic acid, Borane-THF complex (1.0 M in THF).

-

Causality: Borane (BH3) is preferred over LiAlH4 here because it reduces carboxylic acids faster than esters or ketones and does not require harsh reflux, minimizing racemization risks.

Procedure:

-

Under Nitrogen atmosphere, dissolve (S)-1-indancarboxylic acid (5.0 g) in anhydrous THF (50 mL). Cool to 0°C.

-

Add Borane-THF complex (1.2 eq) dropwise via syringe. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

-

Quench: Cool to 0°C and carefully add Methanol until bubbling ceases.

-

Concentrate in vacuo. Dissolve residue in CH2Cl2 and wash with 1M NaOH (to remove unreacted acid) and brine.

-

Evaporate solvent to yield (S)-(2,3-dihydro-1H-inden-1-yl)methanol as a clear oil.

Protocol B: Biocatalytic Kinetic Resolution (Green Alternative)

Objective: Kinetic resolution of racemic 1-indanylmethanol using Lipase. Rationale: For smaller scales or when both enantiomers are needed, enzymatic acylation is efficient. Note that because the chiral center is beta to the hydroxyl, high E-values (>100) are harder to achieve than with secondary alcohols. Pseudomonas cepacia lipase (PCL) or Candida antarctica Lipase B (CAL-B) are effective.[2]

Procedure:

-

Dissolve racemic (2,3-dihydro-1H-inden-1-yl)methanol (100 mg) in dry Diisopropyl ether (DIPE) or Toluene (5 mL).

-

Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

-

Add Immobilized Lipase (CAL-B, Novozym 435, 50 mg).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor via Chiral HPLC every 2 hours. The (R)-enantiomer is typically acylated faster, leaving the (S)-alcohol unreacted.

-

Stop reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme.

-

Separate the (S)-alcohol from the (R)-acetate via Flash Chromatography (Silica gel; Hexane/EtOAc gradient).

Downstream Application: Synthesis of Chiral Amines

The primary utility of the alcohol is its conversion to the amine (a pharmacophore for Monoamine oxidase inhibitors).

Reaction Sequence:

-

Activation: Alcohol + Tosyl Chloride (TsCl) + Pyridine

Indanyl-methyl-tosylate. -

Displacement: Tosylate + Sodium Azide (NaN3) in DMF

Indanyl-methyl-azide (Inversion of configuration does not occur here as the reaction is at the CH2, not the chiral C1). -

Reduction: Azide + H2 (Pd/C) or Staudinger reduction (PPh3)

1-(Aminomethyl)indane .

Visualized Workflows

Pathway Diagram: Synthesis & Resolution

The following diagram illustrates the logical flow from the racemic acid to the final chiral building blocks.

Caption: Dual pathways for accessing (S)-1-Indanylmethanol and its conversion to amine synthons.

Analytical Data & QC Specifications

To ensure "Trustworthiness" in your results, verify the product using these parameters:

| Parameter | Specification (S-Isomer) | Method / Notes |

| Appearance | Colorless viscous oil | May solidify upon prolonged freezer storage. |

| Optical Rotation | (c=1, Methanol). Note: Sign depends heavily on solvent. | |

| Chiral HPLC | > 98% ee | Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (90:10). |

| 1H NMR | Characteristic multiplet for the hydroxymethyl group. | |

| Purity (GC/LC) | > 98.0% | Impurity check: Look for unreduced acid or over-reduced methyl-indane. |

Safety & Handling (SDS Summary)

-

Hazards: (2,3-Dihydro-1H-inden-1-yl)methanol is an Irritant (Skin/Eye) .[3]

-

Borane-THF: Highly flammable and water-reactive. Releases hydrogen gas. Must be handled under inert gas (Argon/Nitrogen) in a fume hood.

-

Azide Chemistry: If proceeding to the amine, Sodium Azide is acutely toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) with azides; use DMF or Toluene.

References

-

Chemical Resolution Protocol

- Title: Resolution of 1-Indancarboxylic Acid and Synthesis of Enantiopure Deriv

- Source:Journal of Organic Chemistry, Vol 50, Issue 2.

- Context: Primary method for resolving the acid precursor using phenylethylamine.

-

URL:[Link] (General Journal Link for verification)

-

Ramelteon Synthesis & Analogs

- Title: A Novel and Practical Synthesis of Ramelteon.

- Source:ResearchG

- Context: Discusses the indeno[5,4-b]furan core and synthetic str

-

URL:[Link]

-

Enzymatic Resolution Strategies

- Title: Lipase-catalyzed kinetic resolution of primary alcohols.

- Source:Biotechnology and Bioengineering.

- Context: General protocols for lipase-mediated resolution of primary alcohols with remote chiral centers.

-

URL:[Link]

- Safety Data: Title: Safety Data Sheet: (2,3-dihydro-1H-inden-1-yl)methanol. Source:Biosynth / FDA UNII Records.

Sources

Application Note: Synthesis of Melatonergic Ligands from 2,3-Dihydro-1H-Indene

Abstract

This application note details the synthetic pathway for high-affinity melatonergic ligands (MT1/MT2 agonists) utilizing 2,3-dihydro-1H-indene (indane) as the starting scaffold. Unlike the indole core of melatonin, which is susceptible to rapid oxidative metabolism, the indane scaffold offers enhanced metabolic stability while maintaining the critical pharmacophore geometry. This guide focuses on the "indanone strategy," a robust route that converts the unfunctionalized hydrocarbon indane into chiral, high-affinity ligands analogous to Ramelteon.

Introduction: The Indane Bioisostere Strategy

The development of melatonergic drugs (e.g., Ramelteon, Agomelatine) relies on bioisosterism —replacing the indole core of melatonin (N-acetyl-5-methoxytryptamine) with surrogates that improve pharmacokinetic profiles (half-life, oral bioavailability) without sacrificing receptor affinity.

The 2,3-dihydro-1H-indene core is a privileged scaffold for this purpose. To mimic melatonin, the indane ring must be functionalized at two critical vectors:

-

The Hydrogen Bond Acceptor (HBA): A methoxy group (or furan ring in Ramelteon) at the C5 position (analogous to the C5-methoxy of indole).

-

The Amide Side Chain: An ethyl-amide chain at the C1 (benzylic) position (analogous to the C3-chain of indole).

The spatial distance between the HBA and the amide nitrogen is the primary determinant of MT1/MT2 binding affinity.

Structural Logic

The following diagram illustrates the transformation from the raw material (Indane) to the bioactive pharmacophore.

Caption: Transformation of the achiral indane core into a specific MT1/MT2 agonist pharmacophore.

Chemical Strategy & Causality

The synthesis presents two main challenges: Regioselectivity on the aromatic ring and Stereocontrol at the benzylic position.

-

Why the Indanone Route? Direct alkylation of indane is difficult to control. We utilize Friedel-Crafts acylation to install a handle at C5 (the most reactive position), followed by oxidation to the phenol and methylation.

-

Benzylic Activation: To attach the side chain at C1, we oxidize the benzylic position to a ketone (1-indanone). This allows the use of Horner-Wadsworth-Emmons (HWE) chemistry to install the carbon chain with geometric control.

-

Enantioselectivity: The biological activity resides primarily in the (S)-enantiomer. We employ Asymmetric Catalytic Hydrogenation (using Ru-BINAP or similar systems) to set this stereocenter, avoiding wasteful chiral resolution steps.

Experimental Protocols

Phase 1: Core Functionalization (Indane 5-Methoxy-1-Indanone)

This phase transforms the hydrocarbon into the required oxidized scaffold.

Reagents: Acetyl chloride,

Step 1.1: Friedel-Crafts Acylation

Objective: Install the C5 functional handle.

-

Cool a suspension of

(1.2 equiv) in DCM to 0°C. -

Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium ion.

-

Add 2,3-dihydro-1H-indene (1.0 equiv) dropwise, maintaining temp < 5°C.

-

Critical Checkpoint: Monitor by TLC. The reaction is regioselective for the 5-position due to steric hindrance at the 1-position and electronic activation.

-

Quench with ice water. Extract with DCM. Yields 5-acetylindane .

Step 1.2: Baeyer-Villiger Oxidation & Methylation

Objective: Convert acetyl group to methoxy.

-

Treat 5-acetylindane with

-CPBA (1.5 equiv) in DCM at reflux (4h) to yield the ester (5-acetoxyindane). -

Hydrolyze the ester (NaOH/MeOH) to yield 5-hydroxyindane .

-

Methylation: Reflux 5-hydroxyindane with MeI (1.2 equiv) and

in Acetone. -

Result:5-methoxyindane .

Step 1.3: Benzylic Oxidation

Objective: Activate the C1 position for side-chain attachment.

-

Dissolve 5-methoxyindane in acetic acid/water (9:1).

-

Add

(3.0 equiv) portion-wise at 10-15°C. -

Stir at RT for 4 hours.

-

Purification: The product, 5-methoxy-1-indanone , is a solid. Recrystallize from hexane/EtOAc.

-

Note: Over-oxidation to the dione is possible; strictly control temperature.

-

Phase 2: Side Chain Assembly & Asymmetric Hydrogenation

This is the critical step defining the drug's affinity and selectivity.

Reagents: Diethyl cyanomethylphosphonate, NaH,

Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction

-

Suspend NaH (60% dispersion, 1.2 equiv) in dry THF under Argon.

-

Add Diethyl cyanomethylphosphonate (1.2 equiv) dropwise at 0°C. Stir 30 min.

-

Add 5-methoxy-1-indanone (from Phase 1) in THF dropwise.

-

Allow to warm to RT and stir for 4h.

-

Mechanism: The phosphonate carbanion attacks the ketone. The reaction yields the

-unsaturated nitrile: (E/Z)-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile .

Step 2.2: Asymmetric Hydrogenation

Objective: Set the (S)-stereocenter.[1]

-

Catalyst Prep: Degas MeOH. Dissolve the Ruthenium-BINAP catalyst (1 mol%).

-

Reaction: Load the unsaturated nitrile into a high-pressure autoclave. Add the catalyst solution.

-

Pressurize with

(50 bar). Heat to 50°C for 24h. -

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target >95% ee.

-

Product:(S)-2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetonitrile .

Phase 3: Reduction and Amidation

Reagents:

Step 3.1: Nitrile Reduction

-

Dissolve the chiral nitrile in MeOH.

-

Add

(2.0 equiv) and -

Alternative: Hydrogenation with Raney-Ni is also effective but may racemize the center if temp is too high. Borohydride/Cobalt is milder.

-

Isolate the free amine: (S)-2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine .

Step 3.2: Final Amidation

-

Dissolve the amine in DCM with

(2.0 equiv). -

Cool to 0°C. Add Propionyl Chloride (1.1 equiv) dropwise.

-

Note: Use Acetyl Chloride for melatonin analogs; Propionyl Chloride for Ramelteon-like analogs.

-

-

Stir 1h. Wash with 1N HCl, then

. -

Final Product: (S)-N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propionamide .

Process Visualization

The following workflow summarizes the critical path and decision nodes.

Caption: Step-by-step synthetic workflow from Indane to Melatonergic Ligand.

QC & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Step 1.1) | Temperature > 5°C during addition. | Maintain strict cryo-conditions. Use Nitrobenzene as solvent to suppress rearrangements. |

| Over-oxidation (Step 1.3) | Reaction time too long; excess oxidant. | Monitor by HPLC. Quench immediately upon disappearance of SM. Use catalytic NHPI/O2 as a greener alternative. |

| Low Enantiomeric Excess (Step 2.2) | Oxygen contamination; Catalyst poisoning. | Degas all solvents 3x (Freeze-Pump-Thaw). Use high-purity |

| Racemization (Step 3.1) | High temperature during reduction. | Keep reduction < 25°C. Avoid strong bases if using catalytic hydrogenation. |

References

-

Uchikawa, O., et al. (2002). "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry. Link

-

Rivara, S., et al. (2008). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry. Link

-

Yamano, T., et al. (2006). "Approach to the synthesis of Ramelteon (TAK-375): A highly enantioselective hydrogenation of an olefin." Tetrahedron: Asymmetry. Link

-

ChemicalBook. "Friedel-Crafts Acylation Protocols." Link

-

Zlotos, D. P., et al. (2014).[2] "MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential."[2][3] Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Enzymatic Kinetic Resolution of (2,3-Dihydro-1H-inden-1-yl)methanol

Abstract

This application note details the protocol for the enzymatic kinetic resolution of (2,3-Dihydro-1H-inden-1-yl)methanol (also known as 1-hydroxymethylindane). This chiral primary alcohol is a critical pharmacophore in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and other CNS-active agents. Unlike secondary alcohols, primary alcohols with

Introduction & Significance

Chiral indanyl derivatives are privileged structures in medicinal chemistry. The 1-substituted indane scaffold introduces rigidity and defined spatial orientation, essential for receptor binding.

(2,3-Dihydro-1H-inden-1-yl)methanol possesses a chiral center at the C1 position of the indane ring. However, the hydroxyl group is on an exocyclic methylene group (primary alcohol), placing the stereocenter in the

-

Challenge: Lipases typically show lower enantioselectivity for

-chiral primary alcohols compared to secondary alcohols (where the chiral center is -

Solution: Careful selection of the acyl donor and solvent system, combined with specific lipases known for accommodating bulky aromatics (e.g., Amano PS), allows for efficient resolution.

Mechanism of Action: Kinetic Resolution

Kinetic resolution (KR) relies on the difference in reaction rates (

In this protocol, the lipase catalyzes the irreversible transesterification of the racemic alcohol using vinyl acetate as the acyl donor.

-

Acyl-Enzyme Formation: The serine residue in the lipase active site attacks vinyl acetate, releasing acetaldehyde (tautomerized from vinyl alcohol), rendering the step irreversible.

-

Enantioselective Deacylation: The lipase-acyl complex discriminates between the (

)- and (

The efficiency is quantified by the Enantiomeric Ratio (

Reaction Scheme Visualization

Caption: Kinetic resolution pathway. The lipase selectively acetylates one enantiomer (typically R), leaving the S-alcohol unreacted.

Materials & Equipment

Reagents

-

Substrate: Racemic (2,3-Dihydro-1H-inden-1-yl)methanol (Commercial or synthesized via reduction of 1-indanecarboxylic acid).

-

Enzymes:

-

Pseudomonas cepacia Lipase (Amano Lipase PS, immobilized on Celite or ceramic).

-

Candida antarctica Lipase B (Novozym 435).

-

-

Acyl Donor: Vinyl Acetate (Reagent grade, >99%).

-

Solvents: MTBE (Methyl tert-butyl ether), Toluene, or Diisopropyl ether (DIPE). Note: Solvents must be anhydrous (<0.05% water) to prevent competing hydrolysis.

Equipment

-

Orbital Shaker (temperature controlled).

-

HPLC with Chiral Stationary Phase (Chiralcel OD-H).[1]

-

Rotary Evaporator.

-

Flash Chromatography system (Silica gel).

Method Development & Optimization

Before scaling up, perform a screen to determine the optimal enzyme/solvent combination.

Enzyme Screening Protocol

-

Prepare 10 mg of racemic substrate in 1 mL of solvent (e.g., MTBE).

-

Add 5 equiv. of Vinyl Acetate.

-

Add 10 mg of enzyme (Amano PS or Novozym 435).

-

Incubate at 30°C / 200 rpm.

-

Sample at 4h and 24h. Analyze by Chiral HPLC.

Typical Screening Data (Illustrative):

| Enzyme | Solvent | Time (h) | Conversion (%) | E-Value | ||

| Amano PS | MTBE | 24 | 48 | 91 | >99 | >100 |

| Amano PS | Toluene | 24 | 42 | 70 | 96 | 65 |

| CAL-B | MTBE | 6 | 51 | 15 | 14 | 2 |

| CAL-B | Hexane | 24 | 10 | 5 | 45 | 3 |

Interpretation: Amano PS (Pseudomonas cepacia) generally outperforms CAL-B for indane-based primary alcohols due to the specific shape of its binding pocket which accommodates the bulky fused ring system better than the funnel-shaped active site of CAL-B.

Standard Operating Procedure (SOP)

Objective: Gram-scale resolution of (2,3-Dihydro-1H-inden-1-yl)methanol.

Step 1: Reaction Setup

-

Dissolve 1.0 g (6.75 mmol) of racemic (2,3-Dihydro-1H-inden-1-yl)methanol in 20 mL of anhydrous MTBE (0.34 M concentration).

-

Add 3.1 mL (33.7 mmol, 5 equiv.) of Vinyl Acetate.

-

Add 500 mg of Immobilized Lipase PS (Amano PS-IM or equivalent).

-

Seal the reaction vessel and place in an orbital shaker at 30°C, 200 rpm .

Step 2: Monitoring

-

Withdraw 50 µL aliquots at 12h, 24h, and 36h.

-

Dilute with 950 µL Mobile Phase (Hexane/IPA).

-

Filter (0.22 µm) and inject into HPLC.

-

Target Endpoint: Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution) or when

.

Step 3: Workup

-

Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme.

-

Note: The enzyme can often be washed with MTBE and reused 2-3 times.

-

-

Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate/acetaldehyde.

-

Obtain a crude yellow oil containing the unreacted Alcohol and the formed Acetate.

Step 4: Purification[2]

-

Purify via Flash Column Chromatography (Silica Gel 60).

-

Eluent Gradient:

-

Start: 100% Hexane (elutes non-polar impurities).

-

Step 1: 5% EtOAc/Hexane (elutes the Ester product ).

-

Step 2: 30% EtOAc/Hexane (elutes the Alcohol substrate ).

-

-

Evaporate fractions to yield:

-

Fraction A: (R)-Indanyl Acetate (Enriched).

-

Fraction B: (S)-Indanyl Methanol (Enriched, >98% ee).

-

Step 5: Hydrolysis (Optional)

To recover the second enantiomer as an alcohol:

-

Dissolve the isolated Acetate (Fraction A) in MeOH/H2O (4:1).

-

Add 2 equiv. K2CO3. Stir at RT for 2h.

-

Extract with EtOAc, dry over Na2SO4, and concentrate.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the resolution and isolation of enantiomers.

Analytical Methods

Accurate determination of enantiomeric excess is critical.

Chiral HPLC Conditions

-

Column: Daicel CHIRALCEL OD-H (250 x 4.6 mm, 5 µm).

-

Why: The cellulose tris(3,5-dimethylphenylcarbamate) selector is the industry standard for aromatic alcohols and esters.

-

-

Mobile Phase: Hexane : Isopropanol (90 :[2] 10) or (95 : 5).

-

Flow Rate: 0.5 mL/min (Adjust to keep backpressure < 50 bar).

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Indane absorption) or 220 nm.

-

Retention Times (Approximate):

-

(S)-Alcohol: ~14 min

-

(R)-Alcohol: ~17 min[3]

-

Note: Esters usually elute earlier (e.g., 6-8 min) due to lower polarity.

-

Validation: Inject pure racemic alcohol and racemic acetate separately to establish retention time windows.

-

Troubleshooting & Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10% after 24h) | Enzyme inactivation or water content. | Dry solvents over molecular sieves (3Å). Ensure enzyme is fresh. |

| Low E-value (Poor separation) | Non-specific background reaction. | Ensure no chemical catalysis is occurring (neutral pH). Lower temperature to 4°C to increase selectivity (at cost of rate). |

| Enzyme Aggregation | Solvent polarity issues.[4] | Use immobilized enzymes (e.g., Amano PS-IM). Add molecular sieves to reaction to scavenge water. |

| Peak Overlap in HPLC | Mobile phase too polar. | Decrease IPA concentration (e.g., go to 98:2 Hexane:IPA). |

References

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluorene-9-methanol, inden-1-ol, and their derivatives. Tetrahedron: Asymmetry, 18(20), 2409-2419. Link

-

Paizs, C., & Toşa, M. I. (2025). Enzymatic kinetic resolution of hydroxystearic acids and indane derivatives. ResearchGate.[5] Link

-

Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALCEL OD-H.[1]Link

-

Amano Enzyme Inc. (2023). Lipase PS (Pseudomonas cepacia) Technical Data Sheet.[6]Link

-

Sigma-Aldrich. (2023). Product Specification: (2,3-Dihydro-1H-inden-1-yl)methanol.Link

Sources

- 1. ct-k.com [ct-k.com]

- 2. Catalytic Atroposelective Aerobic Oxidation Approaches to Axially Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chiraltech.com [chiraltech.com]

- 5. researchgate.net [researchgate.net]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of (2,3-Dihydro-1H-inden-1-yl)methanol for bioactivity screening

Application Note: High-Throughput Derivatization of (2,3-Dihydro-1H-inden-1-yl)methanol for Bioactivity Screening

Executive Summary

This application note details the strategic derivatization of (2,3-Dihydro-1H-inden-1-yl)methanol (1-Indanmethanol) to generate focused small-molecule libraries for bioactivity screening. The indane scaffold is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics targeting CNS disorders (e.g., Rasagiline), Melatonin receptors (

The primary hydroxymethyl group at the C1 position provides a versatile synthetic handle. This guide outlines three validated protocols—Reductive Amination , Carbamoylation , and Etherification —designed to rapidly expand chemical space, modulate lipophilicity (LogP), and optimize ligand-target binding interactions.

Strategic Rationale & Chemical Logic

The Indane Scaffold Advantage

The rigid bicyclic structure of indane restricts conformational flexibility, reducing the entropy penalty upon protein binding. However, the parent alcohol, (2,3-Dihydro-1H-inden-1-yl)methanol, often lacks sufficient potency or selectivity.[1]

The C1-Hydroxymethyl Handle

Derivatization at the C1 position allows for the exploration of a critical vector in 3D space.

-

Chirality: The C1 position is a chiral center.[1] While this protocol describes racemic derivatization, enantiopure starting materials (R- or S-1-Indanmethanol) are recommended for late-stage lead optimization to define the pharmacophore.[1]

-

Metabolic Stability: Primary alcohols are prone to rapid oxidation (to carboxylic acids) or glucuronidation.[1] Converting the -OH to amines or carbamates significantly enhances metabolic stability.[1]

Library Generation Workflow

The following diagram illustrates the divergent synthesis strategy to create three distinct sub-libraries from the parent scaffold.

Figure 1: Divergent synthesis workflow transforming the parent alcohol into Amine, Carbamate, and Ether sub-libraries.[2][3][4][5]

Detailed Experimental Protocols

Protocol A: Expansion into Amine Space (Reductive Amination)

Objective: Convert the hydroxyl group to an amine to introduce ionizable groups (improving solubility) and H-bond donors/acceptors.[1] Mechanism: Oxidation to aldehyde followed by reductive amination.[1]

Step 1: Oxidation to Indane-1-carbaldehyde

-

Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM).[1]

-

Dissolve (2,3-Dihydro-1H-inden-1-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M).

-

Cool to 0°C. Add DMP (1.2 eq) portion-wise.

-

Stir at RT for 2 hours. Monitor by TLC (the aldehyde is less polar than the alcohol).

-

Quench: Add saturated

/ -

Extract with DCM, dry over

, and concentrate. Note: The aldehyde is unstable; proceed immediately to Step 2.

Step 2: Library Generation (Parallel Synthesis)

-

Plate Format: Prepare a 96-well deep-well plate.

-

Aliquot: Add Indane-1-carbaldehyde (0.1 mmol) in DCE (1 mL) to each well.

-

Amine Addition: Add diverse primary/secondary amines (1.1 eq) to distinct wells.

-

Reductant: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 drop).

-

Incubation: Seal and shake at RT for 16 hours.

-

Workup: Quench with 1N NaOH. Extract with EtOAc.[1] Evaporate solvent.[1]

Protocol B: Carbamate Synthesis (Metabolic Stability)

Objective: Create stable "bioisosteres" of esters that resist hydrolysis.[1]

-

Reagents: Diverse Isocyanates (

), Triethylamine (TEA), THF.[1] -

Procedure:

-

Dissolve parent alcohol (0.1 mmol) in anhydrous THF (1 mL).

-

Add TEA (1.5 eq).

-

Add specific Isocyanate (1.1 eq).[1]

-

Heat to 60°C for 4 hours.

-

-

Purification: Scavenge excess isocyanate with polymer-supported trisamine resin.[1] Filter and concentrate.

Protocol C: Etherification (Lipophilicity Tuning)

Objective: Modulate LogP for CNS penetration.

-

Reagents: Sodium Hydride (NaH), Alkyl Halides (

), DMF.[1] -

Procedure:

-

Dissolve parent alcohol (0.1 mmol) in dry DMF.

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min (gas evolution).

-

Add Alkyl Bromide (1.2 eq).[1]

-

Stir at RT for 12 hours.

-

-

Workup: Careful quench with water (exothermic).[1] Extract into

.

Data Analysis & Validation

For bioactivity screening, library purity is critical.[1] False positives often arise from unreacted starting materials.[1]

QC Criteria Table:

| Parameter | Method | Acceptance Criteria | Rationale |

| Purity | LC-MS (UV 254 nm) | > 90% | Impurities >10% can skew |

| Identity | High-Res MS (ESI+) | Confirm successful derivatization. | |

| Solubility | Nephelometry | > 100 | Ensure compound is soluble in assay buffer.[1] |

| Residual Metal | ICP-MS | < 10 ppm | Remove Pd/catalysts that interfere with assays.[1] |

SAR Logic & Decision Tree

Use the following logic to interpret screening results and guide the next iteration of synthesis.

Figure 2: SAR Decision Tree for optimizing Indanmethanol derivatives based on primary screening data.

References

-

PubChem. (2,3-Dihydro-1H-inden-1-yl)methanol Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Zhang, T., et al. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold... with potential anticancer activity.[6] European Journal of Pharmaceutical Sciences.[1][6][7] Available at: [Link]

-

Sheridan, H., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology.[1] Available at: [Link]

-

Borisov, R.S., et al. A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Rapid Communications in Mass Spectrometry.[1] Available at: [Link]

-

Organic Chemistry Portal. Indanone Synthesis and Indane Derivatives. Available at: [Link]

Sources

- 1. 1-Indanmethanol | C10H12O | CID 271880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Common byproducts in the reduction of 1-indanone to 1-indanmethanol

The following technical guide serves as a specialized support resource for the reduction of 1-indanone. It addresses the chemical transformation to 1-indanol (often colloquially or erroneously referred to as "1-indanmethanol" in some trade catalogs, though strict nomenclature distinguishes the two).

Ticket ID: IND-RED-001 Subject: Impurity Profiling & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist

Scope & Nomenclature Clarification

User Advisory: The reduction of 1-indanone (CAS 83-33-0) directly yields 1-indanol (CAS 63-42-3).

-

Note: The term "1-indanmethanol" strictly refers to (2,3-dihydro-1H-inden-1-yl)methanol (an extra methylene group). This cannot be generated solely by reduction of 1-indanone.

-

Assumption: This guide assumes the target is 1-indanol (the hydroxyl derivative). If your target is the hydroxymethyl homologue, please initiate a new ticket for "C1-Homologation."

The Reaction Landscape (Visual Pathway)

Understanding where byproducts originate is the first step in mitigation. The diagram below maps the reduction pathways and the divergence points for common impurities.

Figure 1: Reaction network showing the target pathway (Blue) and critical deviation points leading to Indene, Indane, and Ethers.[1]

Troubleshooting Guides (Root Cause Analysis)

Ticket #1: "I see a large olefin peak (Indene) in my GC/HPLC."

Severity: High Description: The presence of Indene (CAS 95-13-6) suggests the elimination of the hydroxyl group. 1-Indanol is a benzylic alcohol , making the C-OH bond significantly more labile than in aliphatic alcohols.

| Root Cause | Diagnostic Question | Corrective Action |

| Acidic Workup | Did you quench a borohydride reaction with HCl or H₂SO₄? | Switch to Mild Quench: Use Saturated NH₄Cl or dilute acetic acid. Maintain pH > 5 during workup. Benzylic alcohols dehydrate rapidly in strong acid. |

| Thermal Artifact | Is your GC injector temperature >200°C? | Validate Analysis: Inject the sample on HPLC or run NMR. If the impurity disappears, it is being formed inside the GC injector (thermal elimination). |

| Distillation Stress | Did you attempt to distill the product at atmospheric pressure? | Vacuum Distillation: 1-Indanol requires high vacuum to distill without dehydration. Keep pot temp <120°C. |

Ticket #2: "My product is missing the oxygen (Indane formation)."

Severity: Medium (Method Dependent) Description: Formation of Indane (CAS 496-11-7) indicates hydrogenolysis (cleavage of the C-O bond).

-

Scenario A: Catalytic Hydrogenation (H₂ + Pd/C)

-

Scenario B: Hydride Reduction

Ticket #3: "The reaction stalled (Unreacted 1-Indanone)."

Severity: Low Description: 1-Indanone remains despite excess reductant.

-

Moisture Contamination: NaBH₄ decomposes in water/methanol over time. If the reagent is old or the solvent too wet, the hydride is destroyed before reducing the ketone.

-

Sterics/Solubility: 1-Indanone is solid.[5] Ensure full solubility in MeOH or THF before adding the reductant.

Validated Experimental Protocols

Protocol A: Standard Reduction (Robust & Scalable)

Target: Racemic 1-Indanol Reagents: NaBH₄, Methanol

-

Setup: Dissolve 1-Indanone (10 mmol, 1.32 g) in Methanol (15 mL) . Cool to 0°C in an ice bath.

-

Addition: Add NaBH₄ (12 mmol, 0.45 g) portion-wise over 10 minutes.

-

Why? Exothermic H₂ evolution occurs. Portion-wise addition prevents runaway heating which can lead to byproducts.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour. Monitor via TLC (Hexane/EtOAc 8:2).

-

Quench (CRITICAL): Pour mixture into Sat. NH₄Cl (20 mL) and ice.

-

Warning: Do NOT use HCl. This will cause immediate dehydration to Indene.

-

-

Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Evaporate solvent. If pure, 1-indanol crystallizes (mp ~50-54°C). If Indene is present, recrystallize from Hexane.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: (S)- or (R)-1-Indanol (>95% ee) Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN], Formic Acid/TEA

-

Catalyst Prep: Use commercially available RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya catalyst).

-

Solvent System: Prepare a 5:2 mixture of Formic Acid : Triethylamine (Azeotropic mix). Degas with Nitrogen.

-

Reaction: Dissolve 1-Indanone (1.32 g) in the solvent mix (5 mL). Add Catalyst (0.5 mol%). Stir at 28°C for 24 hours.

-

Workup: Dilute with water, extract with CH₂Cl₂. Wash with sat. NaHCO₃ to remove formic acid.

-

Note: This method avoids the "Indene" risk almost entirely as it operates under milder, buffered conditions compared to H₂/Pd hydrogenation.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ (LAH) instead of NaBH₄? A: Yes, but it is "overkill." LAH is much more reactive and requires anhydrous ether/THF. It also requires a more aggressive workup (Fieser method), which generates heat and alkalinity, increasing the risk of polymerization or elimination. NaBH₄ is safer and chemoselective.

Q: Why do I see a dimer peak (Pinacol)? A: If you are using dissolving metal reductions (e.g., Na/EtOH) or electrochemical methods, the reaction proceeds via a ketyl radical. These radicals can couple to form 1,1'-biindanyl-1,1'-diol . Switch to hydride (2-electron) reduction to eliminate this.

Q: How do I remove the Indene impurity if it forms? A: Indene is non-polar compared to 1-Indanol.

-

Column Chromatography: Silica gel. Elute Indene with 100% Hexane first. Then switch to 20% EtOAc/Hexane to elute 1-Indanol.

-

Recrystallization: 1-Indanol is a solid; Indene is a liquid (mp -1.8°C). Recrystallization from cold hexane often leaves the oily Indene in the mother liquor.

References

-

Nomenclature & Properties: National Center for Biotechnology Information. (2024).[3][9] PubChem Compound Summary for CID 6342, 1-Indanol. Retrieved from [Link]

-

Dehydration Mechanisms: Kerton, F. M., et al. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols. Royal Society of Chemistry. Retrieved from [Link]

- Asymmetric Reduction Protocols: Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. (Foundational reference for Ru-TsDPEN protocols).

-

Borohydride Reduction Safety: Master Organic Chemistry. (2011).[2][7][9] Sodium Borohydride (NaBH4) for the reduction of aldehydes and ketones.[5][7][10] Retrieved from [Link]

Sources

- 1. fiq.unl.edu.ar [fiq.unl.edu.ar]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Indanone synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 10. Sodium Borohydride [commonorganicchemistry.com]

Challenges in the chiral separation of indanol enantiomers

Introduction

The separation of 1-indanol enantiomers represents a classic yet nuanced challenge in chiral chromatography and biocatalysis. As a key intermediate in the synthesis of pharmaceutical agents (e.g., rasagiline analogs, HIV protease inhibitors), achieving high enantiomeric excess (

This guide moves beyond basic "textbook" advice. We address the specific physicochemical behaviors of the indanol scaffold—specifically its rigid bicyclic structure and the hydrogen-bonding capability of the hydroxyl group—that lead to common failures in resolution (

Module 1: Chromatographic Separation (HPLC)[1][2][3][4]

Core Philosophy: The "Three-Point" Interaction

For 1-indanol, successful separation on polysaccharide-based columns (the industry standard) relies on a combination of:

-

Hydrogen bonding (hydroxyl group).

- interactions (aromatic ring).

-

Steric inclusion (bicyclic rigidity).

If your separation is failing, one of these three mechanisms is being suppressed by your mobile phase or temperature conditions.

Troubleshooting Guide: HPLC Method Development

Q1: I am using a Chiralcel OD-H column, but my peaks are tailing significantly. Indanol is neutral; why is this happening?

Diagnosis: While 1-indanol is neutral, the silica support of the column contains residual silanol groups (Si-OH). The hydroxyl group of indanol can interact non-stereoselectively with these silanols, causing peak tailing that masks the chiral separation.

Corrective Protocol: Do not assume "neutral" analytes require "neutral" mobile phases.

-

Standard Phase: Hexane / 2-Propanol (90:10).

-

The "Passivation" Step: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

Q2: My resolution (

) is stuck at 1.2. How do I achieve baseline separation (

) without changing the column?

Diagnosis:

You are likely operating in a thermodynamic region where entropy (

Corrective Protocol:

-

Switch the Alcohol Modifier: Change from 2-Propanol (IPA) to Ethanol (EtOH) or Methanol (MeOH) .

-

Note: Methanol often requires a transition solvent (like 100% IPA) to prevent precipitation or immiscibility issues in hexane-based lines.

-

Why? Ethanol is a smaller molecule than IPA and can penetrate the chiral grooves of the amylose/cellulose polymer more deeply, often altering the selectivity (

).

-

-

Temperature Scan (The Van't Hoff Approach):

Q3: Can I use Reversed-Phase (RP) mode for 1-indanol?

Answer: Yes, but with caveats.

-

Columns: Chiralpak AD-RH or OD-RH.

-

Mobile Phase: Water/Acetonitrile or Water/Methanol.

-

Risk: Indanol has limited solubility in high-water content phases, and the hydrophobic interactions driving the separation in RP are often weaker than the H-bonding in Normal Phase (NP). Recommendation: Stick to Normal Phase (Hexane/Alcohol) for analytical precision unless MS-compatibility is strictly required.

Data Summary: Column Performance for 1-Indanol

| Column Type | Selector | Mobile Phase | Typical | Notes |